molecular formula C10H15NO2S B12641463 Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate

Cat. No.: B12641463
M. Wt: 213.30 g/mol
InChI Key: IEFVAXBGYQYYJP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with 4-ethylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)propanoate
  • Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)propanoate
  • Ethyl 2-(4-chloro-1,3-thiazol-2-yl)propanoate

Uniqueness

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 4-position of the thiazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-4-8-6-14-9(11-8)7(3)10(12)13-5-2/h6-7H,4-5H2,1-3H3

InChI Key

IEFVAXBGYQYYJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(C)C(=O)OCC

Origin of Product

United States

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